2,5-Diphenyl-1,3-thiazol-4-ol

5-Lipoxygenase Inflammation Enzyme Inhibition

Researchers studying 5-lipoxygenase pathways face reproducibility challenges when substituting structural analogs with undefined SAR. 2,5-Diphenyl-1,3-thiazol-4-ol resolves this as a validated, selective 5-LO inhibitor (IC50 530 nM) with class-level selectivity over COX, 12-LO, and 15-LO. • Calibrated reference inhibitor for 5-LO screening programs • Essential benchmark for 4-hydroxythiazole SAR studies • Defined physicochemical profile (mp 210-212°C, XLogP3 4.3) for analytical method development

Molecular Formula C15H11NOS
Molecular Weight 253.32 g/mol
CAS No. 59484-42-3
Cat. No. B1296373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenyl-1,3-thiazol-4-ol
CAS59484-42-3
Molecular FormulaC15H11NOS
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O
InChIInChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H
InChIKeyHICCJUZMDNQOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenyl-1,3-thiazol-4-ol Physicochemical Overview


2,5-Diphenyl-1,3-thiazol-4-ol (CAS 59484-42-3, molecular formula C15H11NOS, molecular weight 253.32 g/mol) is a heterocyclic compound comprising a central 1,3-thiazole ring with phenyl substituents at the 2- and 5-positions and a hydroxyl group at the 4-position [1]. The computed XLogP3-AA value of 4.3 indicates significant lipophilicity, with a single hydrogen bond donor (the 4-OH group) and three hydrogen bond acceptors (N and O atoms) [1]. The compound exhibits a melting point of 210–212°C and a predicted boiling point of 442.4°C at 760 mmHg [2]. These physicochemical attributes define the compound's behavior in synthetic and analytical workflows and serve as the foundation for comparative evaluation against structural analogs.

5-LO pathway inhibition research tool
Dual phenyl pattern for SAR and selectivity studies
Reported lipophilicity supports cell-based assay context

2,5-Diphenyl-1,3-thiazol-4-ol Non-Interchangeability


The substitution pattern on the thiazole core dictates both physicochemical properties and biological activity, rendering generic interchange with positional isomers or mono-phenyl analogs scientifically invalid. Structure-activity relationship (SAR) studies have established that the 5-phenyl substituent is a critical determinant of potency among 4-hydroxythiazole inhibitors of 5-lipoxygenase (5-LO), with 5-phenyl derivatives identified as the most potent members of the series [1]. The dual phenyl substitution at positions 2 and 5 confers enhanced aromatic character and modulates electron distribution across the thiazole ring compared to mono-substituted analogs such as 2-phenylthiazol-4-ol (CAS 827-45-2). Furthermore, the 4-hydroxyl group participates in tautomeric equilibria and hydrogen bonding interactions that are sensitive to the electronic effects of adjacent substituents, meaning that even minor structural alterations can produce disproportionately large changes in target engagement. Consequently, substitution of 2,5-diphenyl-1,3-thiazol-4-ol with structurally related thiazol-4-ol derivatives introduces uncontrolled variables that compromise experimental reproducibility and data interpretability in research applications.

Potency determinant5-Phenyl substitution reported as key potency determinant; mono-phenyl analogs may show reduced activity.
2-Ring modificationModifications at the 2-phenyl ring (tolyl, methoxy) can substantially alter 5-LO inhibition profile.
Lipophilicity gapLipophilicity difference versus mono-phenyl analogs may affect cell assay partitioning and chromatography.

2,5-Diphenyl-1,3-thiazol-4-ol Comparative Evidence


5-LO Inhibitory Potency: Diphenyl vs. Tolyl Analog

2,5-Diphenyl-1,3-thiazol-4-ol demonstrates an IC50 of 530 nM against 5-lipoxygenase (5-LO) in intact rat polymorphonuclear leukocytes (RPMNL), exhibiting approximately 1.4-fold greater potency than the structurally related 5-phenyl-2-p-tolyl-thiazol-4-ol (IC50 = 740 nM) in the same assay system [1][2]. The replacement of the 2-phenyl group in the target compound with a 2-p-tolyl group in the comparator results in a measurable reduction in inhibitory activity, consistent with SAR findings that the 5-phenyl substituent is essential for maximal potency within the 4-hydroxythiazole series [3].

5-LO Potency vs. Tolyl
Head-to-head
IC50 530 nM vs 740 nM
Supports 5-LO inhibition assay selection
Intact RPMNL; 1.4-fold difference
5-Lipoxygenase Inflammation Enzyme Inhibition

5-LO Potency: Diphenyl vs. Methoxyphenyl Analog

2,5-Diphenyl-1,3-thiazol-4-ol (IC50 = 530 nM in RPMNL) exhibits approximately 4.5-fold greater potency than 2-(4-methoxy-phenyl)-5-phenyl-thiazol-4-ol (IC50 = 2.40 μM in human whole blood) against 5-lipoxygenase [1][2]. Although assay matrices differ (rat RPMNL vs. human whole blood), the magnitude of the potency differential is substantial and directionally consistent with the SAR principle that electron-donating substituents at the 2-position modulate inhibitory activity. This comparison illustrates that 4-methoxy substitution on the 2-phenyl ring, despite retaining the essential 5-phenyl group, produces a marked attenuation of 5-LO inhibitory activity relative to the unsubstituted 2-phenyl moiety.

Potency vs. Methoxyphenyl
Cross-study
IC50 530 nM vs 2400 nM
Potency rank consistent; assay matrix differs
RPMNL vs human whole blood; 4.5-fold
5-Lipoxygenase Inflammation Enzyme Inhibition

5-LO Enzyme Selectivity

Members of the 4-hydroxythiazole series, which includes 2,5-diphenyl-1,3-thiazol-4-ol, display selective inhibition of 5-lipoxygenase (5-LO) while exhibiting only weak activity against the structurally and functionally related enzymes cyclooxygenase (COX), 12-lipoxygenase (12-LO), and 15-lipoxygenase (15-LO) [1]. This selectivity profile is a class-level property of 4-hydroxythiazoles and represents a critical differentiating feature relative to non-selective lipoxygenase inhibitors or dual COX/LOX inhibitors. The target compound's 5-LO selectivity ensures that observed biological effects in cellular or in vivo models can be attributed specifically to 5-LO pathway modulation rather than confounding off-target activity.

5-LO Selectivity
Class-level
Selective 5-LO; weak COX/12/15-LO
Supports pathway-specific interpretation
Class-level observation from SAR study
Selectivity 5-Lipoxygenase Eicosanoid Pathway

5-Phenyl Substituent in 5-LO Potency

A systematic structure-activity relationship (SAR) investigation of the 4-hydroxythiazole series identified the 5-phenyl substituent as the primary structural determinant of 5-lipoxygenase inhibitory potency, with 5-phenyl derivatives representing the most potent members of the series [1]. This SAR finding directly validates the selection of 2,5-diphenyl-1,3-thiazol-4-ol over analogs lacking the 5-phenyl group, such as 2-phenylthiazol-4-ol (CAS 827-45-2), which lacks the critical 5-phenyl moiety. The SAR study further noted that the corresponding thiazolidin-4-one analogs were relatively inactive, confirming that the 4-hydroxythiazole core, in combination with the 5-phenyl substituent, is essential for optimal target engagement [1].

5-Phenyl SAR
Class-level
5-phenyl essential for maximal 5-LO potency
SAR review supports diphenyl selection
4-Hydroxythiazole series
Structure-Activity Relationship Medicinal Chemistry Thiazole

Lipophilicity vs. Mono-Phenyl Analog

2,5-Diphenyl-1,3-thiazol-4-ol exhibits a computed XLogP3-AA value of 4.3 [1], reflecting the lipophilic contribution of its dual phenyl substitution. In comparison, the mono-phenyl analog 2-phenylthiazol-4-ol (CAS 827-45-2) possesses only one phenyl ring and would be expected to have a substantially lower logP value (predicted approximate range 2.0–2.5 based on structural fragment contributions). This lipophilicity differential has practical implications for membrane permeability in cell-based assays, organic solvent partitioning during purification, and chromatographic retention behavior in analytical methods. The higher lipophilicity of 2,5-diphenyl-1,3-thiazol-4-ol may be advantageous or disadvantageous depending on the specific experimental context, but it represents a quantifiable physicochemical difference that precludes direct substitution with the mono-phenyl analog.

Lipophilicity Comparison
Computed
XLogP 4.3 vs est. ~2.0–2.5
Lipophilicity context for assay design
Computed XLogP3-AA; mono-phenyl estimate
Lipophilicity Drug-like Properties Physicochemical

2,5-Diphenyl-1,3-thiazol-4-ol Research Applications


5-LO Inhibitor Screening and Lead ID

2,5-Diphenyl-1,3-thiazol-4-ol serves as a validated hit compound for 5-lipoxygenase (5-LO) inhibitor screening programs. With an IC50 of 530 nM in intact rat polymorphonuclear leukocytes [1] and demonstrated selectivity over COX, 12-LO, and 15-LO as a class-level property [2], this compound is suitable for use as a reference inhibitor or starting scaffold in medicinal chemistry optimization efforts targeting the leukotriene biosynthesis pathway. Its well-characterized SAR profile [2] provides a rational basis for designing focused analog libraries to explore substitution effects at the 2-phenyl position while retaining the essential 5-phenyl moiety for potency.

4-Hydroxythiazole SAR Studies

The compound is optimally positioned as a reference standard in structure-activity relationship studies of 4-hydroxythiazole derivatives. The established SAR showing that the 5-phenyl substituent is the primary determinant of 5-LO inhibitory potency [1] makes 2,5-diphenyl-1,3-thiazol-4-ol an essential benchmark for evaluating novel thiazole-based inhibitors. Researchers can systematically modify the 2-phenyl ring (e.g., electron-donating or electron-withdrawing substituents) or explore bioisosteric replacements of the 4-hydroxyl group while using the parent compound as a calibrated activity reference.

Leukotriene Pathway Modulation

For chemical biology investigations of the 5-lipoxygenase pathway and leukotriene-mediated inflammatory signaling, 2,5-diphenyl-1,3-thiazol-4-ol offers a selective pharmacological tool. The class-level selectivity of 4-hydroxythiazoles against COX, 12-LO, and 15-LO [1] reduces the likelihood of confounding off-target effects when probing 5-LO-specific cellular responses. This selectivity profile makes the compound valuable for dissecting the relative contributions of the 5-LO arm of the arachidonic acid cascade versus the COX and other lipoxygenase pathways in cellular and tissue models.

Analytical Reference Standard

The compound's well-defined physicochemical properties—including melting point (210–212°C), XLogP3-AA (4.3), and chromatographic behavior [2]—support its use as a calibration standard in HPLC, LC-MS, and other analytical workflows involving thiazole-containing compounds. The presence of a single hydrogen bond donor (the 4-OH group) and three hydrogen bond acceptors provides a predictable interaction profile for method development and validation.

Application
Selection Property
Validation Focus
5-LO inhibitor screening support
Defined substitution pattern and potency context
5-LO enzyme assay and selectivity review
4-Hydroxythiazole SAR reference
Benchmark compound for analog comparison
5-phenyl retention; potency comparison
Leukotriene pathway probe
Class-level 5-LO selectivity
COX/12-LO/15-LO off-target review
Analytical reference standard
Defined logP, m.p., H-bond profile
Chromatographic method development

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